molecular formula C26H19BrCl3NO3 B11700254 N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide

N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B11700254
M. Wt: 579.7 g/mol
InChI Key: ZSIVXEFFHIWWOA-UHFFFAOYSA-N
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Description

N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide is a complex organic compound that features a combination of bromonaphthalene, chlorophenyl, and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide typically involves multiple steps:

    Formation of the Bromonaphthalene Intermediate: The initial step involves the bromination of naphthalene to form 1-bromonaphthalene.

    Etherification: The bromonaphthalene intermediate is then reacted with 4-hydroxy-3-chlorophenyl to form 4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl.

    Amidation: The final step involves the reaction of the ether intermediate with 4-(2,4-dichlorophenoxy)butanoic acid to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or dehalogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromonaphthalene and chlorophenyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H19BrCl3NO3

Molecular Weight

579.7 g/mol

IUPAC Name

N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]-4-(2,4-dichlorophenoxy)butanamide

InChI

InChI=1S/C26H19BrCl3NO3/c27-26-19-5-2-1-4-16(19)7-10-24(26)34-23-12-9-18(15-21(23)30)31-25(32)6-3-13-33-22-11-8-17(28)14-20(22)29/h1-2,4-5,7-12,14-15H,3,6,13H2,(H,31,32)

InChI Key

ZSIVXEFFHIWWOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OC3=C(C=C(C=C3)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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